

# Spectroscopic Profile of 2-Chloro-5-nitroaniline: A Technical Guide

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Compound of Interest		
Compound Name:	2-Chloro-5-nitroaniline	
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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-5-nitroaniline** (CAS No: 6283-25-6), a key intermediate in the synthesis of various pharmaceuticals and dyes. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside standardized experimental protocols.

## **Molecular Structure and Properties**

IUPAC Name: 2-Chloro-5-nitroaniline

Molecular Formula: C<sub>6</sub>H<sub>5</sub>ClN<sub>2</sub>O<sub>2</sub>

Molecular Weight: 172.57 g/mol

Appearance: Yellow crystalline solid

# Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR data for **2-Chloro-5-**



nitroaniline.

## <sup>1</sup>H NMR Spectroscopic Data

The proton NMR spectrum reveals three distinct signals in the aromatic region and a broad signal corresponding to the amine protons.

Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
7.26	d	8.6	H-3
7.13	d	2.6	H-6
6.78	dd	8.6, 2.7	H-4
4.00	s (br)	-NH <sub>2</sub>	

Solvent: CDCl<sub>3</sub>, Instrument Frequency: 500 MHz[1]

## <sup>13</sup>C NMR Spectroscopic Data

The carbon-13 NMR spectrum shows six distinct signals, corresponding to the six carbon atoms in the aromatic ring.

Chemical Shift (δ) ppm	Assignment
148.34	C-2
145.99	C-5
132.28	C-4
119.38	C-6
114.96	C-1
110.94	C-3

Solvent: CDCl<sub>3</sub>, Instrument Frequency: 125 MHz[1]



## Infrared (IR) Spectroscopic Data

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule. The characteristic vibrational frequencies for **2-Chloro-5-nitroaniline** are presented below.

Wavenumber (cm⁻¹)	Intensity	Assignment
3431, 3319	Strong	N-H stretching (asymmetric and symmetric)
3099	Medium	Aromatic C-H stretching
1625	Strong	N-H bending (scissoring)
1507	Strong	Asymmetric NO <sub>2</sub> stretching
1347	Strong	Symmetric NO <sub>2</sub> stretching
1042	Medium	C-N stretching

# Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound. The major fragments observed for **2-Chloro-5-nitroaniline** are listed.

m/z	Relative Intensity (%)	Assignment
172	100	[M] <sup>+</sup> (Molecular Ion)
142	20	[M - NO]+
126	15	[M - NO <sub>2</sub> ]+
111	30	[M - NO <sub>2</sub> - HCN]+
99	45	[C₅H₃CIN]+
75	50	[C₅H₃Cl] <sup>+</sup>

# **Experimental Protocols**



Standardized protocols for the acquisition of the presented spectroscopic data are detailed below.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Approximately 10-20 mg of **2-Chloro-5-nitroaniline** for <sup>1</sup>H NMR, or 50-100 mg for <sup>13</sup>C NMR, is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: The spectra are recorded on a 500 MHz NMR spectrometer.
- Data Acquisition: For <sup>1</sup>H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is employed, and a larger number of scans is typically required due to the lower natural abundance of the <sup>13</sup>C isotope.
- Data Processing: The raw data is Fourier transformed, phase-corrected, and baselinecorrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): 1-2 mg of finely ground **2-Chloro-5-nitroaniline** is intimately mixed with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar. The mixture is then compressed in a pellet die under high pressure (approximately 8-10 tons) to form a transparent pellet.
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used for analysis.
- Data Acquisition: A background spectrum of a pure KBr pellet is recorded. Subsequently, the spectrum of the sample pellet is acquired over the range of 4000-400 cm<sup>-1</sup>.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

# **Mass Spectrometry (MS)**

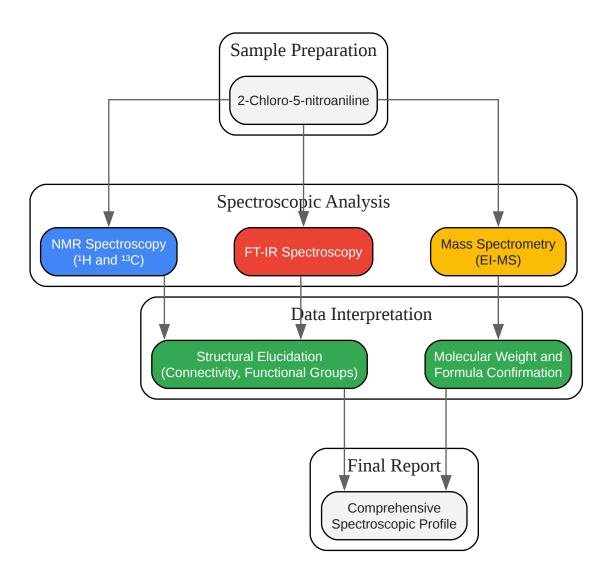


- Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column suitable for the analysis of semivolatile organic compounds.
- Ionization: Electron Ionization (EI) is employed, with the electron energy set to a standard of 70 eV.
- Mass Analysis: The mass analyzer is scanned over a mass-to-charge (m/z) range of 50-500 amu.
- Data Acquisition and Processing: The ion abundances are plotted against their m/z values to generate the mass spectrum. The resulting spectrum is analyzed to identify the molecular ion and major fragment ions.

# **Logical Workflow for Spectroscopic Analysis**

The following diagram illustrates the typical workflow for the complete spectroscopic characterization of a chemical compound like **2-Chloro-5-nitroaniline**.





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Caption: Workflow for Spectroscopic Analysis of **2-Chloro-5-nitroaniline**.

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### References

• 1. rsc.org [rsc.org]







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